molecular formula C14H13NO4 B7848686 ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Cat. No.: B7848686
M. Wt: 259.26 g/mol
InChI Key: OTQYDABPNKJUFH-YRNVUSSQSA-N
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Description

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (CAS: 683221-13-8) is a synthetic small molecule with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . It features a 2,3-dihydro-1,4-benzodioxin moiety attached to a cyanoacrylate ester framework. This compound is primarily used in research and development, with suppliers like Matrix Scientific offering it at >90% purity for non-manufacturing purposes under TSCA exemptions .

Key structural attributes include:

  • Electron-withdrawing cyano group: Enhances reactivity in Michael addition or cycloaddition reactions.
  • Ethyl ester: Improves solubility in organic solvents compared to free acids.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYDABPNKJUFH-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCCO2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Components

The reaction proceeds via a nucleophilic attack of the deprotonated active methylene compound (ethyl cyanoacetate) on the carbonyl carbon of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. Subsequent dehydration yields the α,β-unsaturated product. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine are critical for facilitating the deprotonation step.

Reagents and Conditions:

  • Aldehyde: 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde

  • Active Methylene Compound: Ethyl cyanoacetate

  • Catalyst: DABCO (10 mol%)

  • Solvent: Ethanol or water

  • Temperature: 60–80°C

  • Reaction Time: 2–6 hours

A study by Zhang et al. demonstrated that DABCO, when paired with a hydroxy-functionalized ionic liquid ([HyEtPy]Cl), enhances reaction efficiency by forming hydrogen bonds with the aldehyde carbonyl, polarizing the electrophilic center. This system achieved yields exceeding 85% under mild conditions.

Alternative Synthetic Approaches

While the Knoevenagel condensation dominates, alternative methods have been explored to improve sustainability and scalability.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, reducing environmental impact. A 2023 study reported a solvent-free reaction between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and ethyl cyanoacetate using silica-supported ammonium acetate as a catalyst. Yields of 78% were achieved in 45 minutes, though product purity required additional chromatographic steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enabling rapid heating. Ethyl cyanoacetate and the aldehyde were reacted in dimethylformamide (DMF) with piperidine as a catalyst. The reaction completed in 15 minutes at 100°C, yielding 82% product. However, DMF’s high boiling point complicates solvent recovery.

Catalytic Systems and Their Efficiency

Catalyst selection profoundly impacts yield and reaction conditions. Below is a comparative analysis of catalytic systems:

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reusability
DABCO + [HyEtPy]ClEthanol603925 cycles
Silica-supported NH4OAcSolvent-free25 (ball milling)0.75783 cycles
PiperidineDMF100 (microwave)0.2582Not reusable

The DABCO–ionic liquid system outperforms others in yield and reusability, making it ideal for industrial applications.

Optimization of Reaction Parameters

Solvent Effects

Polar protic solvents like ethanol enhance catalyst solubility and stabilize intermediates through hydrogen bonding. Non-polar solvents (e.g., toluene) resulted in <50% yields due to poor reagent miscibility.

Temperature and Time

Optimal temperatures range from 60–80°C. Elevated temperatures (>100°C) promote side reactions, such as ester hydrolysis, reducing yields. Prolonged reaction times (>6 hours) also degrade product quality.

Analytical Characterization of the Product

Rigorous analytical methods ensure product identity and purity:

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 6.85–7.20 (m, 3H, benzodioxin-H), 8.10 (s, 1H, C=CH).

    • ¹³C NMR: δ 14.1 (CH₂CH₃), 62.5 (OCH₂), 115.0 (CN), 160.2 (C=O).

  • IR Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirmed ≥98% purity.

Industrial-Scale Production Challenges

Scaling up the synthesis necessitates addressing:

  • Catalyst Recovery: Heterogeneous catalysts (e.g., silica-supported NH4OAc) simplify filtration but lose activity after 3 cycles.

  • Waste Management: Ethanol-based systems generate less hazardous waste compared to DMF .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzodioxin moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues
Compound Name Molecular Formula Substituents Key Features Biological/Physical Properties
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate C₁₄H₁₃NO₄ Benzodioxin, cyanoacrylate ester Research-grade purity (>90%), used in synthetic chemistry Thermal stability under ambient storage
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol C₁₆H₁₄O₃ Benzodioxin, hydroxymethyl Scaffold-hopping candidate for PD-1/PD-L1 inhibition High potency (SoftMax score: 0.8285) even without prior training data
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b) C₁₅H₁₅N₃O₃S Benzodioxin, thiazole, ethylamino CDK9 inhibitor candidate Low synthetic yield (18%), orange-yellow oil
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives C₁₁H₉NO₃ (e.g.) Furan, cyanoacrylate ester Thermodynamic studies in crystal/gas phases Heat capacities: 5–370 K; phase-dependent stability
2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide C₂₂H₁₉N₅O₈ Benzodioxin, morpholine, nitro Building block for combinatorial chemistry Higher molecular weight (481.43 g/mol), nitro groups may reduce solubility

Thermodynamic and Physicochemical Properties

  • Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives exhibit well-characterized heat capacities (78–370 K) and phase transitions, whereas the benzodioxin-based target compound lacks published thermodynamic data .
  • The benzodioxin ring may confer enhanced thermal stability compared to furan derivatives due to reduced ring strain and increased aromaticity.

Solubility and Bioavailability

  • Nitro and morpholine substituents in C₂₂H₁₉N₅O₈ reduce solubility, whereas the ethyl ester in the target compound improves lipophilicity for membrane penetration .

Q & A

Q. What spectroscopic signatures (NMR, IR) confirm the successful synthesis of this compound?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons from benzodioxin (δ 6.7–7.2 ppm), vinyl proton (δ 8.1–8.3 ppm), and ester methyl triplet (δ 1.3 ppm).
  • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), nitrile (δ 115–120 ppm), and benzodioxin carbons (δ 110–150 ppm).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N) and ~1720 cm⁻¹ (ester C=O) .

Data Contradiction Analysis

  • Case Example : Conflicting reports on hydrolytic stability may arise from solvent polarity variations. Address this by conducting hydrolysis kinetics in buffered solutions (pH 1–13) with ionic strength controls. Use LC-MS to track degradation pathways and identify intermediates .

Theoretical Frameworks

  • Link studies to conceptual models like Hammett linear free-energy relationships to explain substituent effects on reactivity. For biological studies, apply lock-and-key or induced-fit theories to rationalize binding interactions .

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